molecular formula C22H21BrN4O4S B12202028 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12202028
M. Wt: 517.4 g/mol
InChI Key: MKIKRSCGZKPHHM-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. One common approach is the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . This method is efficient and yields the desired tricyclic derivatives, which are valuable intermediates for biologically active compounds and fluorophores.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidative cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as chloroform or ethanol.

Major Products

The major products formed from these reactions include sulfonyl-substituted heterocycles, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its unique structure and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H21BrN4O4S

Molecular Weight

517.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21BrN4O4S/c1-14-5-3-10-27-20(14)25-21-17(22(27)28)13-18(19(24)26(21)11-4-12-31-2)32(29,30)16-8-6-15(23)7-9-16/h3,5-10,13,24H,4,11-12H2,1-2H3

InChI Key

MKIKRSCGZKPHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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